molecular formula C9H6N2O2 B019025 4-Nitrocinnamonitrile CAS No. 29246-70-6

4-Nitrocinnamonitrile

Cat. No.: B019025
CAS No.: 29246-70-6
M. Wt: 174.16 g/mol
InChI Key: HLFGEWUHBJJYKR-OWOJBTEDSA-N
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Description

6,15-Diketo-13,14-dihydro Prostaglandin F1.alpha. is a metabolite of Prostaglandin I2 (PGI2). It is a prostaglandin F alpha that bears keto substituents at positions 6 and 15. This compound is known for its role in enhancing intracellular cyclic adenosine monophosphate (cAMP) and cholesterol catabolism in bovine arterial smooth muscle cells .

Scientific Research Applications

6,15-Diketo-13,14-dihydro Prostaglandin F1.alpha. has several scientific research applications:

Safety and Hazards

The safety data sheet for a similar compound, 4-Nitroaniline, indicates that it is toxic in contact with skin and fatal if swallowed . It is recommended to wash off immediately with plenty of water in case of skin contact, and to seek immediate medical attention .

Chemical Reactions Analysis

6,15-Diketo-13,14-dihydro Prostaglandin F1.alpha. undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: The reduction of the C-13,14 double bond is a key step in its formation.

    Substitution: Various substitution reactions can occur at the hydroxyl and keto groups.

Common reagents and conditions used in these reactions include enzymes like prostaglandin delta 13-reductase and 15-hydroxyprostaglandin dehydrogenase . Major products formed from these reactions include other prostaglandin metabolites such as 13,14-dihydro-15-keto-prostaglandin F2.alpha. .

Comparison with Similar Compounds

6,15-Diketo-13,14-dihydro Prostaglandin F1.alpha. can be compared with other similar compounds such as:

The uniqueness of 6,15-Diketo-13,14-dihydro Prostaglandin F1.alpha. lies in its specific role in enhancing cAMP and cholesterol catabolism, which distinguishes it from other prostaglandins .

Properties

IUPAC Name

(E)-3-(4-nitrophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFGEWUHBJJYKR-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27892-88-2
Record name Cinnamonitrile, p-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027892882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-nitrocinnamonitrile formed according to the research?

A1: The research paper describes the reaction of certain Schiff bases with superoxide ions in acetonitrile []. Specifically, when N-(4-nitrobenzylidene)aniline, a type of Schiff base, reacts with superoxide ions, it forms an adduct. This adduct then undergoes further oxidation, ultimately yielding this compound as a product [].

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